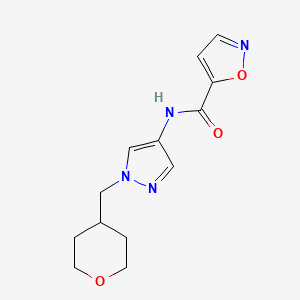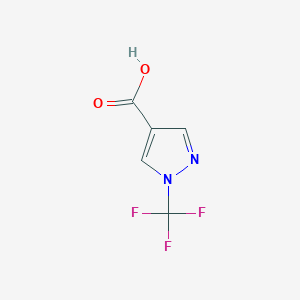![molecular formula C22H28N4O2S B2549677 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 952996-54-2](/img/structure/B2549677.png)
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyrimidines, which are known to have antimicrobial and antiparasitic properties .
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidin-5(3H)-one derivatives has been reported through the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, using solvents like DMF, dioxane, or acetonitrile in the presence of triethylamine . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the benzylpiperazine and isopropyl groups.
Molecular Structure Analysis
The molecular structure and conformational stability of similar compounds have been investigated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies typically involve the identification of stable conformers and the calculation of geometrical parameters, vibrational frequencies, and IR intensities. The most stable conformers are determined based on their torsional potential energy surfaces. For the compound , a similar approach could be used to elucidate its molecular structure and stability.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of similar structures. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their ability to inhibit DNA polymerase III in bacteria . The compound may also undergo reactions typical of thiazolo[3,2-a]pyrimidin-5(3H)-ones, such as nucleophilic substitutions or additions, given the presence of reactive sites like the oxoethyl and benzylpiperazine groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of structurally related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of the thiazolo[3,2-a]pyrimidin-5(3H)-ones and their derivatives . The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, could be calculated using computational methods similar to those applied in the studies of related compounds .
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Agents
Researchers have synthesized novel pyrazolopyrimidines derivatives, showing significant anticancer and anti-inflammatory properties. These compounds exhibit cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, and demonstrate inhibition of 5-lipoxygenase, a key enzyme in the inflammatory process. The structure-activity relationship (SAR) analyses provide insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).
Antimicrobial Applications
Several studies have focused on the antimicrobial potentials of thiazolo[3,2-a]pyrimidin-5-one derivatives. For example, benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds show promising results against a variety of pathogens, highlighting their potential as novel antimicrobial agents (Maddila et al., 2016).
Antiproliferative Activity
Thiazole/benzothiazole fused pyranopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines. These compounds selectively exhibit cytotoxicity to cancer cells over normal cells, with specific derivatives showing potent activity. The molecular docking studies suggest that these heterocyclic molecules could bind selectively in the colchicine binding site of tubulin polymer, a critical target in cancer therapy (Nagaraju et al., 2020).
Insecticidal and Antibacterial Potentials
Pyrimidine linked pyrazole heterocyclics synthesized through microwave irradiative cyclocondensation have been evaluated for their insecticidal and antibacterial potential. These compounds exhibit activity against specific insects and microorganisms, suggesting their utility in developing new pesticides and antibacterial agents (Deohate et al., 2020).
Pharmacophore Modeling for Receptor Antagonists
The synthesis and pharmacophore modeling of novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been conducted to evaluate them as 5-HT2A receptor antagonists. This research underscores the importance of pharmacophore modeling in designing compounds with specific biological activities, contributing to the development of new therapeutics for disorders related to the 5-HT2A receptor (Awadallah, 2008).
Propriétés
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-16(2)19-13-21(28)26-18(15-29-22(26)23-19)12-20(27)25-10-8-24(9-11-25)14-17-6-4-3-5-7-17/h3-7,13,16,18H,8-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTJJFRPGWRHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


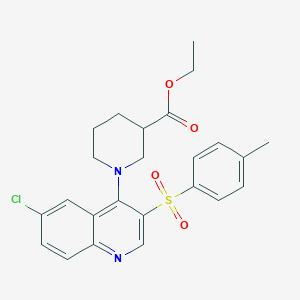
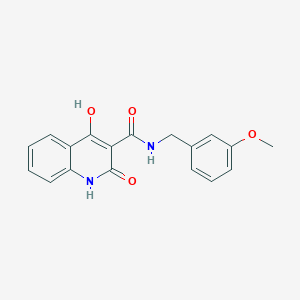
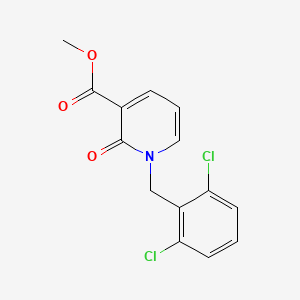
![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide](/img/structure/B2549603.png)
![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)
![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)
![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)
![methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2549607.png)
![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)
